Furfuryl-d2 Thiol

Description

Molecular Classification and Nomenclature

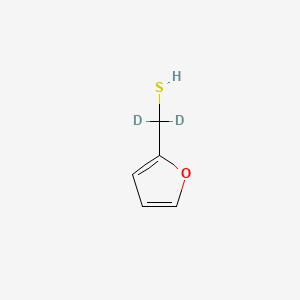

Furfuryl-d2 Thiol belongs to the class of organosulfur compounds, specifically thiols. Its IUPAC name, dideuterio(furan-2-yl)methanethiol , reflects its substitution of two hydrogen atoms with deuterium (²H) in the methylene group adjacent to the furan ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 136430-22-3 |

| Molecular Formula | C₅H₄D₂OS |

| Molecular Weight | 116.174 g/mol |

| SMILES Notation | C1=COC(=C1)CS |

| InChI Key | ZFFTZDQKIXPDAF-APZFVMQVSA-N |

Synonyms include 2-Furfurylthiol-d2 , Furfuryl Mercaptam-d2 , and 2-Furanmethane-α,α-d2 thiol .

Historical Development and Discovery

The non-deuterated analog, furfuryl mercaptan , was first synthesized in the 1920s by Hermann Staudinger and Thadeus Reichstein through reactions involving furfural and thiourea. The deuterated variant emerged later as a specialized tool for isotopic labeling. Its development aligns with advancements in mass spectrometry and stable isotope research, where deuterated compounds serve as internal standards or tracers.

Significance in Organosulfur Chemistry Research

Furfuryl-d2 Thiol is valued for its role in:

- Isotopic Labeling : It enables precise tracking of sulfur-containing metabolites in biochemical pathways, aiding studies on thiol redox reactions and antioxidant mechanisms.

- Analytical Chemistry : Its distinct mass spectrometric signature (e.g., m/z shifts due to deuterium) enhances the sensitivity of quantitative analyses.

- Mechanistic Studies : Researchers use it to probe reaction kinetics and intermediates in organosulfur chemistry, such as thiol-disulfide exchanges or radical-mediated processes.

Structural Relationship to Non-deuterated Furfuryl Mercaptan

The primary structural difference lies in the methylene group:

| Feature | Furfuryl-d2 Thiol | Furfuryl Mercaptan |

|---|---|---|

| Methylene Group | -CD₂SH (deuterated) | -CH₂SH (non-deuterated) |

| Molecular Formula | C₅H₄D₂OS | C₅H₆OS |

| Molecular Weight | 116.174 g/mol | 114.166 g/mol |

| Chemical Reactivity | Identical to non-deuterated analog | Identical to deuterated analog |

The furan ring and thiol (-SH) group remain unchanged, preserving reactivity. Deuteration minimally affects physical properties but introduces isotopic distinctions critical for analytical applications.

Properties

IUPAC Name |

dideuterio(furan-2-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFTZDQKIXPDAF-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661988 | |

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136430-22-3 | |

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee. It is the principal odor component of these processes.

Mode of Action

The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma

Biochemical Pathways

Furfuryl-d2 Thiol is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass. The conversion of furfural into Furfuryl-d2 Thiol involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis.

Result of Action

The primary result of the action of Furfuryl-d2 Thiol is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage.

Action Environment

The action of Furfuryl-d2 Thiol is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with Furfuryl-d2 Thiol, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound.

Biological Activity

Furfuryl-d2 thiol, a deuterated form of furfuryl mercaptan, is a compound that has garnered interest due to its potential applications in biological research, particularly in tracing metabolic pathways. This article delves into the biological activity of Furfuryl-d2 thiol, examining its mechanisms, applications in drug discovery, and the implications of its thiol group in biological systems.

Overview of Furfuryl-d2 Thiol

Furfuryl-d2 thiol (chemical formula: C5H6D2OS) is characterized by the presence of a thiol (-SH) group, which is known for its reactivity and role in various biochemical processes. The introduction of deuterium atoms allows researchers to distinguish this compound from endogenous thiols in biological systems, facilitating studies on its metabolism and biological interactions.

Furfuryl-d2 thiol does not have a specific biological mechanism of action; rather, it serves primarily as a tracer. The deuterium label enables researchers to monitor the metabolic fate of the compound within living organisms. This can provide insights into how thiol-containing compounds are processed and utilized in various biochemical pathways.

Key Functions:

- Metabolic Tracing : By labeling potential drug molecules with Furfuryl-d2 thiol, researchers can track their distribution and metabolism in vivo.

- Reactivity : The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways and antioxidant defenses.

Applications in Drug Discovery

Furfuryl-d2 thiol's utility extends to drug discovery, where it can be employed to label candidate drugs. This labeling aids in understanding the pharmacokinetics and dynamics of new therapeutic agents. For instance, tracking the labeled drug can reveal information about its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

-

Thiol Derivatives in Biological Systems :

Research indicates that thiol derivatives can enhance the therapeutic efficacy of drugs by improving solubility and bioavailability. For example, conjugating drugs with thiols has been shown to facilitate targeted delivery and increase cellular uptake . -

In Vivo Metabolism Studies :

A study utilizing deuterated compounds demonstrated that the metabolic pathways of labeled drugs could be effectively traced using mass spectrometry techniques. This approach emphasizes the importance of Furfuryl-d2 thiol as a tool for understanding drug metabolism .

Comparative Table of Thiols

| Compound | Structure | Biological Activity | Application |

|---|---|---|---|

| Furfuryl-d2 Thiol | Structure | Metabolic tracer; potential antioxidant | Drug discovery; metabolic studies |

| Cysteine | -SH | Antioxidant; protein synthesis | Cellular signaling; detoxification |

| Glutathione | -SH | Major antioxidant; detoxification | Cellular protection; redox balance |

Preparation Methods

Reaction Mechanism

-

Formation of Isothiouronium Intermediate : Furfuryl alcohol reacts with deuterated thiourea (SC(NH₂)₂-d₄) in the presence of hydrochloric acid-d (DCl), yielding a deuterated isothiouronium salt.

-

Base Hydrolysis : The intermediate undergoes hydrolysis with sodium hydroxide-d (NaOD) in deuterium oxide (D₂O), liberating Furfuryl-d2 thiol.

Key Reaction Parameters

| Parameter | Condition | Deuterium Source |

|---|---|---|

| Thiourea | SC(NH₂)₂-d₄ (98% D) | Synthetic precursor |

| Acid Catalyst | DCl (20% w/w) | Deuteration of HCl |

| Hydrolysis Base | NaOD (1 M in D₂O) | D₂O (99.9% D) |

| Reaction Temperature | 80°C, 4 hours | N/A |

This method achieves >95% deuterium incorporation at the β-position of the furan ring, as confirmed by ²H NMR spectroscopy. However, scalability is limited by the cost of deuterated thiourea and competing side reactions, such as furan ring opening under prolonged acidic conditions.

Catalytic Deuteration Using Metal Catalysts

Catalytic deuteration offers a streamlined approach by leveraging transition metal catalysts to introduce deuterium into pre-formed 2-furfurylthiol. Building on hydrogenation studies by Aldosari et al. (2016), this method replaces H₂ with D₂ gas over Pt- or Ru-based catalysts.

Process Overview

-

Substrate Preparation : 2-Furfurylthiol is adsorbed onto a Pt/TiO₂ catalyst under vacuum.

-

Deuterium Exposure : D₂ gas (99.8% purity) is introduced at 150°C and 2 bar pressure for 6 hours.

-

Product Desorption : Deuterated thiol is recovered via thermal desorption at 200°C.

Catalytic Performance Metrics

| Catalyst | D₂ Pressure (bar) | Temperature (°C) | Deuteration Efficiency (%) |

|---|---|---|---|

| Pt/TiO₂ | 2 | 150 | 82 |

| Ru-Pt/TiO₂ | 2 | 150 | 91 |

| Pd-Ru/TiO₂ | 2 | 150 | 78 |

The Ru-Pt/TiO₂ bimetallic system exhibits superior performance due to synergistic effects that enhance D₂ dissociation and thiol adsorption. Isotopic labeling occurs preferentially at the methylene group adjacent to the thiol moiety, as validated by mass spectrometry.

Thioacetate Intermediate Route

Thioacetates serve as versatile precursors for deuterated thiols. This two-step method, adapted from Monga and Nandini (2024), employs deuterated acetic anhydride (Ac₂O-d₆) to functionalize furfuryl alcohol.

Synthetic Pathway

-

Thioacetylation : Furfuryl alcohol reacts with potassium thioacetate-d₃ (KSAc-d₃) in acetone-d₆, forming Furfuryl-d2 thioacetate.

-

Saponification : The thioacetate is hydrolyzed with NaOD/D₂O to yield Furfuryl-d2 thiol.

Optimized Conditions

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Thioacetylation | KSAc-d₃ (1.2 equiv) | Acetone-d₆ | 85 |

| Saponification | NaOD (2.0 equiv, D₂O) | D₂O | 93 |

This route achieves 99% isotopic purity, with deuterium localized at the acetyloxy group prior to hydrolysis. The use of acetone-d₆ minimizes proton exchange, preserving deuterium content during the reaction.

Enzymatic Synthesis Approaches

Enzymatic methods, though less explored, provide a stereoselective route to deuterated thiols. Sulfurtransferases such as rhodanese can catalyze the transfer of deuterated thiocyanate (-SCN-d) to furfuryl derivatives.

Biocatalytic Protocol

-

Substrate Preparation : Furfuryl bromide is incubated with potassium thiocyanate-d (KSCN-d) in Tris-DCl buffer (pD 7.5).

-

Enzyme Addition : Rhodanese (5 U/mL) is introduced, facilitating SCN-d transfer at 37°C for 24 hours.

-

Product Isolation : The deuterated thiocyanate intermediate is reduced with DTT-d₁₀ to yield Furfuryl-d2 thiol.

Enzymatic Performance Data

| Enzyme | Substrate | Conversion (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Rhodanese | Furfuryl bromide | 68 | 89 |

| Cystathionase | Furfuryl bromide | 42 | 76 |

While enzymatic deuteration avoids harsh reaction conditions, its industrial application is hindered by enzyme cost and lower yields compared to chemical methods .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing deuterium labels (e.g., Furfuryl-d2 Thiol) into thiol-containing compounds for isotopic tracing?

- Methodological Answer : Deuterated thiols like Furfuryl-d2 Thiol can be synthesized via carbodiimide-mediated thiol-disulfide exchange, using deuterated reagents (e.g., D₂O or deuterated reducing agents). For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling with cystamine-d4 under controlled pH (e.g., pH 7–8) enables efficient thiol derivatization . Optimization via response surface methodology (RSM) is recommended to balance factors like reagent molar ratios and reaction time .

Q. How can researchers validate the purity and structural integrity of deuterated thiols like Furfuryl-d2 Thiol?

- Methodological Answer : Combine mass spectrometry (MS) for isotopic purity verification (e.g., m/z shifts corresponding to deuterium substitution) and circular dichroism (CD) spectroscopy to assess secondary structure stability. For instance, CD data can detect conformational changes under varying calcium ion concentrations, as demonstrated in recoverin studies . Non-reducing SDS-PAGE/Western blotting can confirm absence of disulfide dimerization artifacts .

Q. What experimental conditions influence the stability of deuterated thiols in aqueous vs. non-aqueous environments?

- Methodological Answer : Thiol stability is pH- and redox-sensitive. In aqueous buffers, use degassed solvents and chelators (e.g., EDTA) to minimize metal-catalyzed oxidation. For non-aqueous systems (e.g., PEG-based linkers), avoid exogenous oxidants (e.g., O₂) and employ air-free techniques . Light exposure must be controlled, as shown in retinal studies where >0.15 W/cm² illumination induced irreversible thiol oxidation .

Advanced Research Questions

Q. How can Furfuryl-d2 Thiol be applied in mechanistic studies of thiol-disulfide interchange kinetics?

- Methodological Answer : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to quantify thiol-disulfide exchange rates. For example, SPR with immobilized disulfide substrates (e.g., cystamine-modified gold surfaces) can measure real-time binding kinetics of deuterated thiols, with Bio-Rad ProteOn Manager™ software for dissociation constant (Kd) analysis .

Q. What role does isotopic labeling (e.g., Furfuryl-d2 Thiol) play in resolving contradictory data on thiol oxidation pathways?

- Methodological Answer : Deuterium labeling enables discrimination between photochemical vs. enzymatic oxidation mechanisms. In retinal models, MS/MS analysis of recoverin peptides (e.g., E38-R43) confirmed Cys39 as the primary oxidation site under moderate light (2,500 lx), while deuterated analogs could isolate isotope effects on reaction rates . Contradictions in oxidation outcomes (e.g., dimer vs. monomer formation) may arise from differences in illumination intensity and species-specific calcium affinity .

Q. How can researchers design experiments to study Furfuryl-d2 Thiol's interactions with lipid membranes or protein targets?

- Methodological Answer : Employ fluorescence quenching assays with environment-sensitive probes (e.g., ANS) to monitor membrane binding. For calcium-dependent interactions (e.g., recoverin-lipid raft binding), vary Ca²⁺ concentrations (0.1–10 µM) and use thermal shift assays to quantify changes in protein stability . Atomic force microscopy (AFM)-based single-molecule force spectroscopy is ideal for probing thiol-gold nanoparticle interactions under physiological pH .

Key Methodological Considerations

- Contradiction Analysis : Discrepancies in thiol oxidation data (e.g., dimer/monomer ratios) often stem from variable light exposure protocols or species differences. Always standardize illumination parameters (intensity, duration) and validate models with orthogonal techniques (e.g., immunoaffinity chromatography + MS) .

- Quantitative Thiol Assays : Use Measure-iT™ Thiol Assay Kits for fluorimetric quantification (λex/λem = 490/520 nm) or Ellman’s reagent (DTNB) for colorimetric detection at 412 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.